molecular formula C13H8ClNO2 B8809009 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B8809009
M. Wt: 245.66 g/mol
InChI Key: CQTGCCLTIDNYHT-UHFFFAOYSA-N
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Description

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound with a complex structure that includes a chlorine atom, a dibenzofuran moiety, and an oxazepine ring

Preparation Methods

The synthesis of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of dibenzofuran followed by the formation of the oxazepine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:

    2-Chlorodibenz(b,f)oxepine: This compound has a similar structure but lacks the oxazepine ring, which may result in different chemical properties and biological activities.

    2-Chlorodibenz(b,f)thiepine:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI Key

CQTGCCLTIDNYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedures reported in Coyne et al (J. Med. Chem., 1967, 10:541). Briefly, this entailed coupling potassium salicylaldehyde with 2, 5-dichloronitrobenzene, followed by oxidation to the carboxylic acid, reduction of nitro, and finally ring closure, to yield the desired 8-chloro starting material.
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potassium salicylaldehyde
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carboxylic acid
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nitro
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Synthesis routes and methods II

Procedure details

The crude product (2.8 g, 9.55 mmol) was then dissolved in THF (15 ml) and 2 M LiOH (40 mmol) was added. The reaction mixture was stirred at 60° C. for 2 h and then cooled to room temperature. THF was removed by rotary evaporation and the residue was acidified with HCl (2M) to a pH of 2 and filtered. The filter cake washed with 0.1M NaOH solution and finally dried to give the crude product 2.4 g (86%). Na2S2O4 (37 mmol) was added to a solution of the crude product in 2M K2CO3 (41 mmol) and EtOH (20 ml) and the reaction was stirred for 15 min. EtOH was then removed by rotary evaporation and the resulting aqueous layer was acidified with HCl (2M) to a pH of 2 and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the crude product 1.1 g (52%). Finally, the crude product (1.1 g, 4.2 mmol), EDCI (1.20 g, 6.3 mmol), HOBt (851 mg, 6.3 mmol), DMAP (5 mg, 0.04 mmol) and TEA (18.9 mmol) were dissolved in MeCN (8 ml), and the resulting solution was heated to 140° C. in microwave for 10 min. The reaction mixture was cooled, poured into water, acidified with HCl (2M) to a pH of 2 and filtered. The filtrate was washed with 0.1 M NaOH solution and dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the product (676 mg, 66%).
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15 mL
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40 mmol
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37 mmol
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crude product
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1.1 g
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1.2 g
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851 mg
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[Compound]
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TEA
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18.9 mmol
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reactant
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5 mg
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catalyst
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8 mL
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Yield
66%

Synthesis routes and methods III

Procedure details

A solution of 33.74 g of O-(2-nitro-4-chlorophenyl)salicylic acid in 150 mL of methanol was hydrogenated over Raney nickel (6.8 g) at room temperature and 30 psi pressure with stirring for 20 hours. The crude amino acid obtained on evaporation of the methanol was refluxed in 150 mL of xylene for 20 hours with continuous removal of water. The xylene solution was cooled and the xylene was removed, the residue was washed with THF, filtered and dried to provide 8-chloro-10H-dibenzo[b,f][1,4]oxazepin-11-one as gray solid (13.3 g, 40%), mp 260-261°. 1H NMR (300 MHz, DMSO-d6), δ 7.15-7.2 (m, 2H), 7.3-7.4 (m, 3H), 7.64 (ddd, 1H, J=1.9, 7.8 and 8.4 Hz), 7.78 (dd, 1H, J=1.5 and 7.7 Hz), 10.589 (s, 1H, —NH).
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O-(2-nitro-4-chlorophenyl)salicylic acid
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6.8 g
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